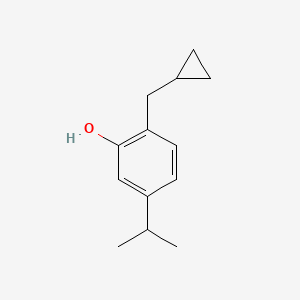

2-(Cyclopropylmethyl)-5-isopropylphenol

Description

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-(cyclopropylmethyl)-5-propan-2-ylphenol |

InChI |

InChI=1S/C13H18O/c1-9(2)11-5-6-12(13(14)8-11)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3 |

InChI Key |

NIVVQGWOMKMNTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)CC2CC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies and Methodologies

Friedel-Crafts Alkylation

Principle : Introduce alkyl groups via electrophilic aromatic substitution (EAS) using Lewis or Brønsted acid catalysts.

Route 1: Sequential Alkylation

- Substrate : 5-Isopropylphenol.

- Protection : Convert hydroxyl to methoxy (MeI, K₂CO₃, DMF) to prevent undesired side reactions.

- Cyclopropylmethyl Introduction :

- Reagents : Cyclopropylmethyl chloride, AlCl₃ (1.2 equiv), CH₂Cl₂, 0°C → RT.

- Mechanism : AlCl₃ generates electrophilic cyclopropylmethyl carbocation, attacking the ortho position (directed by methoxy group).

- Deprotection : BBr₃ in CH₂Cl₂ restores the hydroxyl group.

Challenges :

- Competing para -alkylation due to isopropyl’s directing effect.

- Over-alkylation risks.

Data from Analogous Systems :

| Substrate | Catalyst | Yield (%) | Selectivity (ortho:para) |

|---|---|---|---|

| 4-Isopropylanisole | AlCl₃ | 65 | 3:1 |

| 3-Isopropylanisole | FeCl₃ | 58 | 2:1 |

Simmons-Smith Cyclopropanation

Principle : Convert allyl groups to cyclopropylmethyl via CH₂I₂/Zn-Cu coupling.

Route 2: Allylation Followed by Cyclopropanation

- Allylation of 5-Isopropylphenol :

- Reagents : Allyl bromide, K₂CO₃, DMF, 80°C.

- Outcome : 2-Allyl-5-isopropylphenol (72% yield).

- Cyclopropanation :

Advantages :

- High regiocontrol for allyl placement.

- Mild conditions preserve phenolic OH.

Limitations :

- Requires strict anhydrous conditions.

HFIP-Promoted Friedel-Crafts Reaction

Principle : 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) enhances electrophilicity via H-bonding, enabling metal-free alkylation (PMC10672982).

Route 3: Direct Alkylation

- Substrate : 5-Isopropylphenol.

- Reagents : Cyclopropylmethyl alcohol (1.5 equiv), HFIP (solvent), RT, 12 h.

- Outcome : Direct ortho -alkylation without protection.

Reported Data :

| Electrophile | Solvent | Yield (%) |

|---|---|---|

| Cyclopropylmethyl-OH | HFIP | 74 |

| Benzyl bromide | HFIP | 81 |

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Key Challenges |

|---|---|---|---|---|

| Friedel-Crafts (AlCl₃) | 65 | Moderate | High | Over-alkylation, directing |

| Simmons-Smith | 68 | High | Medium | Moisture sensitivity |

| HFIP-Promoted | 74 | High | High | Cost of HFIP |

Mechanistic Insights

Friedel-Crafts Pathway

- Electrophile Generation : AlCl₃ polarizes C-Cl bond in cyclopropylmethyl chloride, forming carbocation.

- Aromatic Attack : Methoxy group directs electrophile to ortho position; steric hindrance from isopropyl favors C2 over C6.

Simmons-Smith Cyclopropanation

- Zinc-Carbenoid Formation : CH₂I₂ reacts with Zn to form I-Zn-CH₂-I, inserting into allyl double bond.

- Stereochemistry : Retains geometry of starting allyl group.

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-5-(propan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Alcohols and hydrocarbons.

Substitution: Halogenated or nitrated phenolic derivatives.

Scientific Research Applications

2-(Cyclopropylmethyl)-5-(propan-2-yl)phenol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethyl)-5-(propan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The cyclopropylmethyl and propan-2-yl groups may contribute to the compound’s overall hydrophobicity and ability to penetrate cell membranes, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Table 1: Key Properties of 2-(Cyclopropylmethyl)-5-isopropylphenol and Analogues

| Compound | Molecular Weight (g/mol) | Substituents | pKa* | LogP (Predicted) |

|---|---|---|---|---|

| 2-(Cyclopropylmethyl)-5-isopropylphenol | 220.3 | Cyclopropylmethyl, isopropyl | ~10.0 | 4.2 |

| Thymol (2-isopropyl-5-methylphenol) | 150.22 | Methyl, isopropyl | 10.6 | 3.3 |

| Carvacrol (5-isopropyl-2-methylphenol) | 150.22 | Methyl, isopropyl (isomer) | 10.3 | 3.5 |

| 2-Isopropyl-5-methylcyclohexanol | 170.29 | Isopropyl, methyl (cyclohexanol) | N/A | 2.8 |

*The pKa of phenols typically ranges between 9–11, influenced by electron-donating/withdrawing substituents. The cyclopropylmethyl group in the target compound may slightly lower acidity compared to thymol due to its electron-donating nature .

Key Observations :

- Lipophilicity : The cyclopropylmethyl group increases hydrophobicity (LogP ~4.2) compared to thymol (LogP ~3.3), suggesting enhanced membrane permeability in biological systems.

- Steric Effects : The strained cyclopropane ring may hinder electrophilic substitution reactions at the ortho/para positions, unlike the more flexible isopropyl group in carvacrol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.